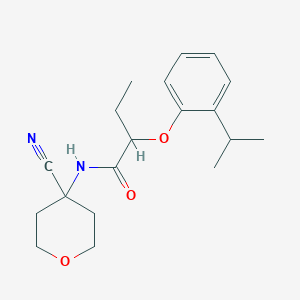

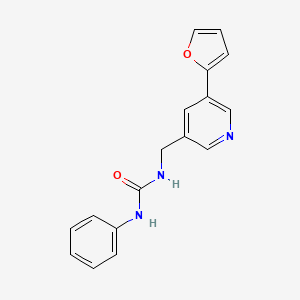

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Agents

Research on hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides has shown promising results in the development of new treatments for epilepsy. These compounds, which combine fragments of well-known antiepileptic drugs, have demonstrated broad spectra of activity across preclinical seizure models. Preliminary screenings have identified several compounds with significant protection in seizure models, indicating potential for further development as anticonvulsant agents (Kamiński et al., 2015).

Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and evaluated for their inhibitory potential against the urease enzyme. These compounds have been identified as potent inhibitors, demonstrating the potential for therapeutic applications in drug design, particularly in treatments targeting urease-related conditions (Nazir et al., 2018).

Mass Spectral Analysis

The mass spectral behavior of compounds similar to N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide has been characterized, providing valuable insights into the structural analysis and potential reactivity of these compounds. Understanding their mass spectral behavior is crucial for the development of analytical methods and the interpretation of experimental data in chemical research (Mallen et al., 1979).

Photolabile Protecting Groups

The use of photolabile protecting groups in the optical gating of synthetic ion channels showcases an innovative application of related compounds in materials science. This research demonstrates the potential for controlling the permselective transport of ionic species in aqueous solutions through light-induced processes, opening new avenues for the development of advanced materials and nanofluidic devices (Ali et al., 2012).

properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWRNMQYOXGWHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)

![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)